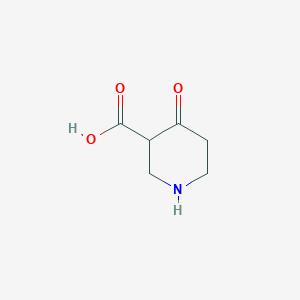

4-Oxo-piperidine-3-carboxylic acid

Description

Significance of the Piperidine (B6355638) Heterocyclic Core in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of pharmaceuticals and natural products. researchgate.netnih.govwikipedia.org Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved bioavailability, metabolic stability, and receptor binding affinity. researchgate.net The structural flexibility of the piperidine ring allows it to adopt various conformations, enabling it to interact effectively with a wide range of biological targets. researchgate.net

In medicinal chemistry, piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and central nervous system modulatory effects. researchgate.netijnrd.org This versatility has made the piperidine scaffold a privileged structure in drug discovery, with its presence in numerous approved drugs. nih.gov

From the perspective of organic synthesis, the piperidine core serves as a valuable and versatile building block. nih.gov Its functionalization at various positions allows for the creation of diverse molecular architectures. The nitrogen atom can be readily modified, and the carbon atoms of the ring can be substituted to introduce different functional groups, leading to a wide array of derivatives with distinct properties. nih.gov The synthesis of piperidine-containing compounds has been a subject of extensive research, with numerous methods developed for their construction, including hydrogenation of pyridine (B92270) precursors and various multi-component reactions. nih.gov

Historical Development and Emerging Research Trajectories of 4-Oxo-piperidine-3-carboxylic Acid Derivatives

The exploration of this compound and its esters as synthetic intermediates has paved the way for the development of more complex and biologically active molecules. chemimpex.comchemicalbook.com Initially utilized as building blocks in organic synthesis, the unique arrangement of the keto and carboxylic acid functionalities provides a versatile platform for a variety of chemical transformations. chemimpex.com

Early research often focused on the synthesis and characterization of simple derivatives. For instance, ethyl 4-oxopiperidine-3-carboxylate has been recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory agents. chemimpex.com Similarly, the methyl ester, methyl 4-oxopiperidine-3-carboxylate, has been employed in the synthesis of potent inhibitors of nicotinamide (B372718) phosphoribosyltransferase and cytotoxic phenanthrene-based tylophorine (B1682047) analogues. chemicalbook.com

More recently, research has shifted towards the design and synthesis of more elaborate derivatives with specific biological targets in mind. A notable example is the development of 4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), an anti-cancer molecule. nih.gov Studies on CLEFMA have demonstrated its ability to induce apoptosis and suppress tumor growth in lung cancer models by modulating inflammatory and metastatic pathways. nih.gov

Another significant area of emerging research involves the incorporation of the this compound scaffold into more complex polycyclic systems. Research has explored the synthesis of novel tricyclic scaffolds containing a ring-fused triazole and piperidine, starting from ethyl 4-oxopiperidine-1-carboxylate. researchgate.net These efforts aim to explore new chemical space and identify novel privileged structures for medicinal chemistry applications. researchgate.net

The following table provides a summary of key derivatives and their research focus:

| Derivative | Research Focus |

| Ethyl 4-oxopiperidine-3-carboxylate | Intermediate for analgesics and anti-inflammatory drugs. chemimpex.com |

| Methyl 4-oxopiperidine-3-carboxylate | Synthesis of enzyme inhibitors and cytotoxic agents. chemicalbook.com |

| 4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA) | Anti-cancer agent targeting apoptosis and inflammation. nih.gov |

| Tricyclic triazole-piperidine scaffolds | Exploration of novel privileged structures for drug discovery. researchgate.net |

Overview of Academic Research Perspectives on this compound Scaffolds

The academic research community views the this compound scaffold as a highly valuable and versatile platform for both fundamental and applied chemical and biological studies. Its utility spans from being a foundational building block in organic synthesis to forming the core of complex, biologically active molecules.

One major perspective focuses on its role in drug discovery and medicinal chemistry . Researchers are actively exploring the synthesis of novel derivatives to target a wide range of diseases. The inherent structural features of the scaffold, including the ketone and carboxylic acid groups, provide multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. The development of CLEFMA as a potential anti-cancer agent is a prime example of this research trajectory. nih.gov Furthermore, the scaffold is being investigated for its potential in developing N-methyl-D-aspartic acid (NMDA) receptor antagonists and inhibitors of hepatitis C virus (HCV) assembly. acs.orgnih.gov

Another significant research perspective is centered on synthetic methodology . The development of efficient and stereoselective methods for the synthesis of substituted this compound derivatives remains an active area of investigation. This includes the exploration of multicomponent reactions and asymmetric synthesis to create structurally diverse libraries of compounds for high-throughput screening. researchgate.net The ability to control the stereochemistry of these molecules is crucial, as different stereoisomers can exhibit vastly different biological activities.

Finally, a growing area of interest is the use of this compound derivatives as probes for studying biological processes . Their ability to interact with specific enzymes and receptors makes them valuable tools for elucidating the mechanisms of various cellular pathways. chemimpex.com By designing derivatives with specific functionalities, researchers can investigate enzyme-substrate interactions and map the binding sites of biological targets.

The diverse research applications are highlighted in the table below:

| Research Area | Focus | Key Findings/Applications |

| Medicinal Chemistry | Drug Discovery | Development of anti-cancer agents (e.g., CLEFMA). nih.gov |

| Exploration of NMDA receptor antagonists. acs.org | ||

| Investigation of HCV assembly inhibitors. nih.gov | ||

| Organic Synthesis | Method Development | Efficient and stereoselective synthesis of derivatives. researchgate.net |

| Creation of diverse compound libraries. | ||

| Chemical Biology | Biological Probes | Studying enzyme-substrate interactions. chemimpex.com |

| Mapping receptor binding sites. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-1-2-7-3-4(5)6(9)10/h4,7H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTNKCOAFNRABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538882 | |

| Record name | 4-Oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219324-18-2 | |

| Record name | 4-Oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Drug Design Paradigms Utilizing 4 Oxo Piperidine 3 Carboxylic Acid

4-Oxo-piperidine-3-carboxylic Acid as a Privileged Scaffold in Pharmaceutical Development

The concept of "privileged structures" describes molecular scaffolds that are capable of binding to a range of different biological targets. mdpi.com The this compound moiety fits this description, serving as a versatile building block in the synthesis of a wide array of bioactive molecules. chemimpex.com Its utility is underscored by its presence in numerous classes of pharmaceuticals, including analgesics and anti-inflammatory agents. chemimpex.comresearchgate.net The piperidine (B6355638) ring, a core component of this scaffold, is a ubiquitous feature in many approved drugs and natural alkaloids. researchgate.netnih.gov

The value of the this compound scaffold lies in its unique structural and chemical properties. The piperidone core provides a three-dimensional framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacological properties. The ketone and carboxylic acid groups offer key points for hydrogen bonding and other interactions with biological targets. acs.org Furthermore, the scaffold's favorable solubility and stability make it an attractive component for incorporation into drug candidates. chemimpex.com Researchers have successfully utilized this scaffold to develop inhibitors for a variety of targets, demonstrating its broad applicability in medicinal chemistry. researchgate.net The ability to generate libraries of compounds based on this privileged structure accelerates the drug discovery process, enabling the rapid identification of new lead compounds. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic investigation of how chemical structure influences biological activity, known as Structure-Activity Relationship (SAR) studies, is a cornerstone of modern drug design. For derivatives of this compound, these studies have been instrumental in optimizing their therapeutic potential.

Elucidation of Key Structural Determinants for Biological Activity

SAR studies have revealed that the biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. The core piperidone ring itself is a critical determinant, providing the fundamental shape and orientation for interaction with target proteins. dndi.org The ketone at the 4-position and the carboxylic acid at the 3-position are often crucial for binding, frequently participating in hydrogen bonding or ionic interactions within the active site of a target enzyme or receptor. acs.orgresearchgate.net

For instance, in the development of antibacterial agents, the 1-substituted-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid scaffold, which incorporates a related structural motif, demonstrates that the substituent at the N1 position of the quinolone ring significantly impacts activity. researchgate.net Similarly, in the design of sigma-1 receptor ligands, the nature of the substituent on the piperidine nitrogen atom plays a key role in determining affinity and selectivity. nih.gov

Impact of Substituent Variation on Efficacy and Selectivity

The modification of substituents on the this compound scaffold has a profound impact on the efficacy and selectivity of the resulting compounds. By systematically altering these substituents, medicinal chemists can fine-tune the pharmacological profile of a molecule to enhance its desired therapeutic effects while minimizing off-target interactions.

For example, in a series of piperidine-4-carboxamide derivatives, varying the substituent on the amide nitrogen led to significant changes in affinity for sigma-1 and sigma-2 receptors. nih.govresearchgate.net Specifically, the introduction of a 4-chlorobenzyl group on the piperidine nitrogen of a tetrahydroquinoline derivative resulted in very high affinity and selectivity for the sigma-1 receptor. nih.govresearchgate.net

In another study focusing on anti-Trypanosoma cruzi agents, it was found that electron-rich aromatic substituents were preferred, while electron-deficient ones led to a loss of activity. dndi.org This highlights the importance of electronic effects in determining biological efficacy. The following table illustrates how different substituents on a related scaffold can influence anti-fungal activity against Rhizoctonia solani.

| Compound ID | Substituent | EC50 (µg/mL) |

| 4a | - | 0.42 - 2.05 |

| 4g | - | 0.42 - 2.05 |

| 4h | - | 0.42 - 2.05 |

| 4j | - | 0.42 - 2.05 |

| 4o | - | 0.42 - 2.05 |

| 4s | - | 0.42 - 2.05 |

| 4t | - | 0.42 - 2.05 |

| 4u | - | 0.42 - 2.05 |

| 4v | - | 0.42 - 2.05 |

| 4y | 2-chloro-6-fluorophenyl | 0.42 - 2.05 |

| 4b' | - | 0.42 - 2.05 |

| Data sourced from a study on 4-piperidinylamide-bridged quinazoline-2-aminothiazole hybrids. researchgate.net |

Design of Conformationally Constrained Analogs

Controlling the three-dimensional shape, or conformation, of a molecule is a powerful strategy in drug design to enhance potency and selectivity. By introducing conformational constraints, the molecule can be locked into a specific bioactive conformation that is optimal for binding to its target. This approach, known as conformational restriction, has been successfully applied to derivatives of this compound. nih.gov

The design of conformationally constrained analogs can lead to a better understanding of the receptor-bound conformation of a ligand series. nih.gov For instance, the development of conformationally constrained oxytocin (B344502) antagonists provided valuable insights into the structural requirements for high receptor affinity. nih.gov In the context of PPARα/γ dual agonists, the synthesis of substituted dehydropiperidine and piperidine-4-carboxylic acid analogs, which are conformationally distinct, allowed for a detailed exploration of the SAR. nih.gov By restricting the flexibility of the piperidine ring, it is possible to improve the subtype selectivity of an inhibitor, as demonstrated in the design of PDE4 inhibitors. nih.gov

Rational Drug Design Approaches Incorporating the this compound Moiety

Rational drug design leverages the understanding of a biological target's structure and the SAR of known ligands to create more potent and selective drugs. The this compound scaffold is an excellent platform for such approaches.

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design strategies are employed in the development of drugs incorporating the this compound moiety. Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. By analyzing the common structural features and properties of these known ligands, a pharmacophore model can be developed to guide the design of new compounds.

Structure-based drug design, on the other hand, utilizes the three-dimensional structural information of the target protein, often obtained through techniques like X-ray crystallography or NMR spectroscopy. This allows for the design of molecules that fit precisely into the target's binding site, maximizing favorable interactions. nih.govdndi.org Computational docking studies, a key component of structure-based design, can predict the binding pose of a ligand and help prioritize compounds for synthesis. acs.org

In the development of anti-Trypanosoma cruzi agents, a detailed investigation into the SAR of an azaindole hit was performed, demonstrating a ligand-based approach. dndi.org It was determined that the azaindole moiety was crucial for potency, and the planarity and shape of the central ring, which could be a piperidine, significantly influenced activity. dndi.org This systematic exploration of the chemical space around a known active compound is a hallmark of ligand-based design.

Scaffold Hopping and Bioisosteric Replacement Strategies

In contemporary drug discovery, scaffold hopping and bioisosteric replacement are pivotal strategies for the optimization of lead compounds and the generation of novel intellectual property. Scaffold hopping involves replacing the central core of a molecule with a structurally distinct moiety while preserving the essential three-dimensional arrangement of key pharmacophoric features. The this compound framework is an attractive candidate for such strategies due to its rigid, conformationally constrained nature and its presentation of multiple functional groups (a ketone, a carboxylic acid, and a secondary amine) in well-defined spatial vectors.

This scaffold can serve as a substitute for more flexible or electronically different core structures to enhance pharmacological properties such as receptor affinity, selectivity, or pharmacokinetic profiles. For instance, replacing an acyclic or a different carbocyclic/heterocyclic core with the 4-oxo-piperidine ring can introduce favorable conformational rigidity, locking the molecule into a bioactive conformation and reducing the entropic penalty upon binding to a biological target.

Bioisosteric replacement, a more focused approach, involves substituting a specific functional group with another that possesses similar physical and chemical properties. The carboxylic acid group of this compound is a primary target for such modification. While crucial for forming key interactions, carboxylic acids can lead to poor membrane permeability and metabolic liabilities. researchgate.net Medicinal chemists frequently replace this group with known bioisosteres to mitigate these issues while retaining biological activity. researchgate.net Common replacements include tetrazoles, acylsulfonamides, or hydroxamic acids, which can mimic the acidic proton and hydrogen bonding capabilities of the original carboxylic acid but offer different physicochemical properties. wisc.edunih.gov The ketone at the C-4 position could also be replaced, for example, with an oxime or a gem-difluoro group, to modulate local polarity and hydrogen bond accepting capacity.

Table 1: Illustrative Scaffold Hopping and Bioisosteric Replacement Concepts

| Strategy | Original Moiety | Replacement Moiety | Rationale |

|---|---|---|---|

| Scaffold Hopping | Flexible acyclic core | 4-Oxo-piperidine ring | Introduce conformational rigidity; orient substituents in a defined 3D space. |

| Bioisosteric Replacement | Carboxylic Acid (-COOH) | Tetrazole ring | Mimic acidic proton and H-bonding; improve metabolic stability and cell permeability. wisc.edu |

| Bioisosteric Replacement | Carboxylic Acid (-COOH) | N-Acylsulfonamide (-CONHSO₂R) | Maintain acidic character; potentially alter pKa and pharmacokinetic profile. nih.gov |

| Bioisosteric Replacement | Ketone (C=O) | Oxime (=N-OH) | Retain hydrogen bond acceptor capability; introduce potential for new interactions. |

Peptidomimetic Research and the Integration of this compound

The design of peptidomimetics—molecules that mimic the structure and function of peptides—is a critical area of medicinal chemistry, aimed at overcoming the inherent weaknesses of natural peptides as drugs, such as poor stability and low oral bioavailability. The integration of conformationally restricted amino acid surrogates is a cornerstone of this field.

The this compound scaffold serves as a potent building block for inducing specific secondary structures in peptides, most notably β-turns. β-turns are crucial structural motifs that mediate a vast array of biological recognition events, including protein-protein interactions. The rigid ring structure of the piperidine derivative, further constrained by the C-4 ketone, severely limits the available conformational space of the peptide backbone when incorporated.

By replacing a dipeptide unit within a linear peptide sequence with a this compound residue, chemists can force the peptide chain to adopt a well-defined turn. This strategy is supported by extensive research on analogous constrained cyclic amino acids. For example, the spin-labeled nitroxide amino acid TOAC, which also features a piperidine ring, is known to induce β-bend and helical conformations in peptides. researchgate.net Similarly, other heterocyclic amino acids, such as 3-aminoazetidine-3-carboxylic acid, have been identified as potent β-turn inducers. researchgate.net The use of a related compound, cis-4-aminopiperidine-3-carboxylic acid, has been shown to effectively promote the formation of defined mixed-helical structures in peptide-like foldamers. mdpi.com These examples strongly suggest that the this compound moiety is a highly effective tool for conformational control in peptidomimetic design.

Table 2: Application of this compound in Peptidomimetic Design

| Peptidomimetic Goal | Incorporated Unit | Resulting Structure | Rationale |

|---|---|---|---|

| β-Turn Mimicry | This compound | Type I/II β-turn | The cyclic, keto-constrained scaffold acts as a rigid spacer, forcing the peptide backbone into a turn conformation. |

| Conformational Locking | This compound | Constrained peptide analog | Reduces molecular flexibility, which can lead to increased receptor affinity and improved selectivity. |

Foldamers are oligomers made from non-natural building blocks that adopt stable, predictable, and well-defined three-dimensional structures, mimicking biological macromolecules like proteins. nih.govnih.gov They represent a powerful tool for creating novel molecular architectures with tailored functions. Within this field, piperidine-3-carboxylic acid (also known as nipecotic acid) has emerged as a valuable monomer for constructing new foldamer scaffolds.

Research has shown that homooligomers of piperidine-3-carboxylic acid can adopt characteristic, stable secondary structures. Specifically, circular dichroism studies of oligomers of (S)-nipecotic acid revealed that a defined secondary structure emerges once the chain length reaches four or more residues. The conformational preferences of the piperidine ring, combined with the stereochemistry of the C-3 substituent, direct the folding of the oligomer chain into ordered arrangements, such as helices. ambeed.com The ability to form these stable structures makes piperidine-3-carboxylic acid-based foldamers promising scaffolds for applications in medicinal chemistry, where they can be designed to present side chains in specific spatial arrangements to interact with biological targets.

Table 3: Foldamer Design Based on Piperidine-3-carboxylic Acid

| Monomer | Oligomer Type | Observed Secondary Structure | Supporting Evidence |

|---|---|---|---|

| (S)-Nipecotic Acid | Homooligomer (n≥4) | Characteristic ordered structure | Circular Dichroism (CD) Spectroscopy |

| Piperidine-3-carboxylic acid derivatives | Hetero-oligomer | Stable helical conformations | Computational (DFT) calculations and spectroscopic analysis ambeed.com |

Biological Activities and Pharmacological Mechanisms of 4 Oxo Piperidine 3 Carboxylic Acid Derivatives

Modulatory Effects on Enzyme Systems by 4-Oxo-piperidine-3-carboxylic Acid Derivatives

Derivatives built from the this compound scaffold have shown significant potential as modulators of key enzyme systems, including those involved in metabolic pathways and cellular regulation.

Research has identified that the this compound framework is a crucial starting point for synthesizing potent inhibitors of several enzymes. Notably, Methyl 4-Oxopiperidine-3-Carboxylate is a key reactant in the synthesis of potent inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). chemicalbook.comlookchem.com NAMPT is a critical enzyme in the NAD+ salvage pathway, and its inhibition is a therapeutic strategy being explored for cancer and inflammatory diseases. lookchem.com

This scaffold is also a precursor for developing modulators of the glucocorticoid receptor (GR). google.com Specifically, l-Benzyl-4-oxo-piperidine-3-carboxylic acid methyl ester hydrochloride salt is used to synthesize fused ring azadecalin compounds that act as potent GR modulators. google.com Furthermore, the methyl ester derivative of this compound is employed as a reactant in the preparation of phenanthrene-based tylophorine (B1682047) analogues, which are known for their potent cytotoxic properties. chemicalbook.comchemicalbook.com

Table 1: Enzyme and Receptor Modulation by this compound Derivatives

| Precursor Compound | Target System | Resulting Activity |

|---|---|---|

Methyl 4-Oxopiperidine-3-Carboxylate |

Nicotinamide Phosphoribosyltransferase (NAMPT) | Potent Inhibition |

l-Benzyl-4-oxo-piperidine-3-carboxylic acid methyl ester hydrochloride salt |

Glucocorticoid Receptor (GR) | Potent Modulation (Agonism/Antagonism) |

Methyl 4-Oxopiperidine-3-Carboxylate |

Not Specified (Cytotoxicity) | Synthesis of Phenanthrene-based Tylophorine Analogues |

The mechanisms through which these derivatives exert their effects are tied to their specific molecular targets. For glucocorticoid receptor modulators derived from this scaffold, the mechanism involves binding to the intracellular receptor, which can either block or mimic the effects of an agonist binding to the GR. google.com The general mechanism for enzyme inhibition involves the derivative binding to the active site of an enzyme, which can prevent the natural substrate from binding and thus block the enzyme's catalytic activity. In the case of NAMPT inhibitors, this modulation targets critical metabolic pathways essential for cell function and survival. lookchem.com

Receptor Binding and Ligand Interactions of this compound Analogs

The structural features of this compound analogs make them suitable candidates for interacting with a variety of receptor systems, particularly those within the central nervous system.

The piperidine (B6355638) structure is a well-known pharmacophore in many opioid analgesics. While research has been conducted to find essential structural components for binding to opioid receptors, particularly the kappa receptor type, by simplifying complex molecules, direct evidence linking this compound derivatives as potent opioid receptor ligands is not established in the reviewed literature. lookchem.com Studies have focused on related structures, such as trans-fused decahydroisoquinoline (B1345475) derivatives, which have shown binding affinity for opioid receptors. lookchem.com The this compound scaffold itself is noted for its potential in synthesizing receptor ligands, but specific binding data for its direct derivatives on opioid receptors remains an area for further investigation.

Derivatives of this compound have been successfully utilized as intermediates in the synthesis of modulators for crucial neurotransmitter systems. For instance, 1-benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid ethyl ester has been used as a starting material to develop novel serotonin (B10506) receptor modulators. google.com

Furthermore, the scaffold has been instrumental in creating positive allosteric modulators for metabotropic glutamate (B1630785) receptors. Specifically, this compound methyl ester is prepared from a precursor in a synthesis pathway for compounds that act as positive allosteric modulators of the mGluR5 receptor, highlighting a role in modulating glutamatergic neurotransmission. googleapis.com

In the effort to identify antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor for applications such as migraine treatment, 4-substituted piperidine structures have been a focus. The optimization of these structures has led to the identification of potent CGRP receptor antagonists. By incorporating piperidinyl-azabenzimidazolone and phenylimidazolinone structures, which can be derived from piperidine templates, into a benzodiazepine (B76468) core, researchers have developed potent CGRP receptor antagonists.

Table 2: Neurotransmitter and CGRP Receptor Interactions

| Precursor Compound | Target System | Resulting Activity |

|---|---|---|

1-benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid ethyl ester |

Serotonin Receptors | Serotonin Receptor Modulation |

This compound methyl ester |

Metabotropic Glutamate Receptor 5 (mGluR5) | Positive Allosteric Modulation |

| 4-Substituted Piperidines (General) | Calcitonin Gene-Related Peptide (CGRP) Receptor | Potent Antagonism |

Adenosine (B11128) Receptor (ADORA1) Interactions

The adenosine A1 receptor (A1R), a G protein-coupled receptor (GPCR), is integral to various physiological processes, particularly in the cardiovascular and central nervous systems. nih.govresearchgate.net The interaction of ligands with this receptor can trigger or block signaling pathways, making it a valuable target for drug development.

Research has explored various chemical structures for their affinity to adenosine receptors. nih.gov While many studies focus on flavones and other phytochemicals as potential adenosine antagonists, the core structural requirements for binding have been analyzed. nih.govresearchgate.net For instance, key features for agonist binding to adenosine receptors include a bidentate hydrogen bond with asparagine (N250 in TM6) and interactions with other residues like histidine (H272 in TM7). researchgate.net The development of selective A1R ligands is a significant goal, though studies screening large compound libraries have found that true functional selectivity is rare. nih.gov While direct studies extensively detailing this compound derivatives' specific binding modes with ADORA1 are not prevalent in the provided context, the general principles of ligand interaction with adenosine receptors provide a framework for designing such molecules. nih.govresearchgate.net The search for novel adenosine antagonists has led to the exploration of diverse heterocyclic compounds, suggesting that the 4-oxo-piperidine scaffold could serve as a basis for developing new A1R modulators. nih.gov

TRBP Binding and miRNA Maturation Modulation

MicroRNAs (miRNAs) are crucial regulators of gene expression, and their dysregulation is implicated in diseases like human hepatocellular carcinoma (HCC). nih.gov The biogenesis of mature miRNAs is a complex process involving several proteins, including the Dicer-TRBP complex. nih.gov TRBP (transactivation response RNA-binding protein) is a key component that interacts with Dicer to facilitate the processing of precursor miRNAs into their mature, functional form. nih.gov

Targeting components of the miRNA biogenesis pathway presents a novel therapeutic strategy for cancer treatment. nih.gov A significant discovery in this area is a small molecule, CIB-3b, which was identified to physically bind to TRBP. nih.gov This binding disrupts the critical interaction between TRBP and Dicer, thereby altering Dicer's activity and the production of mature miRNAs. nih.gov The modulation of the miRNA expression profile by CIB-3b leads to the suppression of HCC growth and metastasis both in vitro and in vivo. nih.gov Structure-activity relationship (SAR) studies involving numerous CIB-3b derivatives have shown that modifications can retain this inhibitory effect on miRNA biogenesis. nih.gov These findings validate TRBP as a druggable target in HCC and underscore the potential of developing TRBP-binding molecules, such as specifically designed this compound derivatives, as a new class of anticancer therapeutics. nih.gov

Therapeutic Potential of this compound Derivatives

The structural versatility of the this compound core has enabled its use as a scaffold in the development of compounds with a wide array of therapeutic applications. These range from fighting cancer and inflammation to combating microbial infections and modulating the central nervous system.

Antineoplastic and Cytotoxic Activities in Cancer Research

The search for novel anticancer agents is a paramount goal in medicinal chemistry. Derivatives of 4-oxoquinoline-3-carboxamide, which share structural similarities with piperidine derivatives, have shown promise in this area. nih.govresearchgate.net For example, certain synthesized 4-oxoquinoline-3-carboxamide derivatives exhibited significant cytotoxic activity against gastric cancer cell lines while showing no activity against normal cell lines, a desirable characteristic for minimizing side effects. nih.govresearchgate.net Notably, compounds designated as 16b and 17b were identified as potent agents against gastric cancer cells without causing hemolysis. nih.govresearchgate.net

Similarly, bispidine derivatives (3,7-diazabicyclo[3.3.1]nonan-9-ones), which feature a related bicyclic amine structure, have been investigated as potential antineoplastic agents. mdpi.com Their mechanism is linked to the activation of polyamine catabolism, a metabolic pathway often suppressed in cancer cells, which leads to the production of cytotoxic products that can induce apoptosis. mdpi.com One derivative, compound 4e, was particularly effective at inducing apoptosis in HepG2 cancer cells, especially when polyamines were added to the culture media. mdpi.com Other heterocyclic systems, such as dihydropyridine (B1217469) carboxylic acids and thiazolidin-4-ones, have also been developed and tested for their cytotoxic effects against various cancer cell lines, including HCT-15. nih.govmdpi.com

| Compound Class | Specific Derivative(s) | Target Cancer Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| 4-Oxoquinoline-3-carboxamide | 16b, 17b | Gastric Cancer (ACP-03) | Significant and selective cytotoxicity against cancer cells. | nih.govresearchgate.net |

| Bispidine | Compound 4e | Hepatoma (HepG2) | Induces apoptosis by activating polyamine catabolism. | mdpi.com |

| Dihydropyridine carboxylic acid | 3a, 3b | Colon Cancer (HCT-15) | Showed potent cytotoxic activity with low IC50 values. | mdpi.com |

| Thiazolidin-4-one | Various | General | Acts through inhibition of various enzymes like protein kinases. | nih.gov |

Anti-inflammatory and Analgesic Applications

Derivatives built upon piperidine and related heterocyclic scaffolds have demonstrated significant potential in managing inflammation and pain. researchgate.netnih.govnih.govnih.gov A series of 1-aroyl derivatives of kynurenic acid methyl ester (4-oxo-quinolin-2-carboxy methyl esters), which are structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, were synthesized and evaluated. nih.gov Many of these compounds showed good anti-inflammatory and analgesic activities in vivo. nih.gov Docking studies suggested these effects could be attributed to their interaction with COX-1 and COX-2 enzymes. nih.gov

Another study focused on novel butanoic acid derivatives incorporating a piperazine (B1678402) ring, which also exhibited noteworthy anti-inflammatory and analgesic properties. researchgate.net Furthermore, research into inhibitors of the calcium-activated chloride channel anoctamin-1 (ANO1), a potential target for analgesics, has led to the development of 4-arylthiophene-3-carboxylic acid derivatives. nih.gov One such derivative, DFBTA, proved to have analgesic efficacy comparable to clinical drugs in various inflammatory pain models. nih.gov Piperidine carboxylic acid derivatives have also been developed as inhibitors of adhesion molecules, showing therapeutic effects in animal models of arthritis and inflammation. nih.gov

Antimicrobial and Antiviral Efficacy

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. mdpi.com The this compound scaffold and its bioisosteres are featured in compounds designed to meet this need. For instance, substituted arylamides of 4-(4-oxo-4H-quinazolin-3-yl)-piperidine-1-carboxylic acids have been synthesized and screened for antibacterial activity. nuph.edu.ua These compounds were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nuph.edu.ua Structure-activity relationship (SAR) analysis revealed that the presence of electron-donating substituents on the quinazolin-4-one ring and the aromatic urea (B33335) fragment enhanced activity against these strains. nuph.edu.ua

In another approach, new piperidine derivatives were synthesized by combining piperidine and cinnamic acid ester motifs. researchgate.netbiointerfaceresearch.com When tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), these compounds showed antimicrobial activity. biointerfaceresearch.com One derivative, in particular, demonstrated good activity against S. aureus, comparable to the standard drug chloramphenicol. biointerfaceresearch.com Additionally, hybrid molecules combining thieno[2,3-d]pyrimidine (B153573) and benzimidazole (B57391) moieties have been created and shown to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. mdpi.com

| Compound Class | Target Organisms | Key Finding | Reference |

|---|---|---|---|

| Arylamides of 4-(4-oxo-4H-quinazolin-3-yl)-piperidine-1-carboxylic acids | Staphylococcus aureus, Bacillus subtilis | Effective against Gram-positive bacteria. | nuph.edu.ua |

| Piperidine-cinnamic acid ester derivatives | Staphylococcus aureus, Escherichia coli | Compound 2 showed good activity against S. aureus. | biointerfaceresearch.com |

| Benzimidazole-thienopyrimidine hybrids | Gram-positive and Gram-negative bacteria, Candida albicans | Broad-spectrum antimicrobial activity. | mdpi.com |

Antiarrhythmic and Cardiovascular Research

The piperidine nucleus is a key structural feature in numerous pharmacologically active compounds, and its derivatives have been a subject of interest in cardiovascular research, particularly in the quest for novel antiarrhythmic agents. While direct studies on this compound derivatives are not extensively reported in publicly available literature, research on structurally related compounds provides significant insights into their potential cardiovascular effects.

A notable area of investigation involves the antiarrhythmic properties of piperidine derivatives. For instance, hydrochlorides of N-hydroxyalkyl-α-piperidine carboxylic arylamides have demonstrated antiarrhythmic activity in various animal models. In studies using aconitine-induced arrhythmias in rats and strophanthine-induced arrhythmias in guinea pigs, these compounds were effective in preventing the development of mixed-type arrhythmias. Furthermore, they were shown to prolong the refractory period and increase the threshold for ventricular fibrillation in cats, with a therapeutic potency approaching that of the established antiarrhythmic drug, lidocaine.

Research into fluorinated ethynylpiperidine derivatives has also yielded promising results. These compounds have shown pronounced preventive antiarrhythmic effects in aconitine-induced arrhythmia models in rats. researchgate.net Molecular docking studies have suggested that their mechanism of action may involve a high binding affinity to voltage-gated sodium channels, specifically Nav1.4 and Nav1.5, which are crucial for cardiac action potential propagation. researchgate.net

A significant breakthrough in understanding the cardiovascular potential of related structures comes from the study of 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines. One derivative, (R)-10a, exhibited potent bradycardic (heart rate-lowering) activity in rats with minimal impact on blood pressure following oral administration. nih.gov This effect was directly linked to the inhibition of the I(f) "funny" current in guinea pig pacemaker cells, with an IC50 of 0.32 μM. nih.gov The I(f) current is critical for initiating the heartbeat in the sinoatrial node, and its inhibition is a key mechanism for heart rate reduction. rxlist.com

The following table summarizes the antiarrhythmic and cardiovascular activities of selected piperidine derivatives, providing a basis for the potential effects of this compound derivatives.

| Compound Class/Derivative | Animal Model | Observed Effect | Potency/Efficacy | Reference |

| N-hydroxyalkyl-α-piperidine carboxylic arylamides | Rats (aconitine-induced arrhythmia), Guinea pigs (strophanthine-induced arrhythmia), Cats | Prevention of mixed-type arrhythmia, prolonged refractory period, increased ventricular fibrillation threshold | Approached the efficacy of lidocaine | epa.govdndi.org |

| Fluorinated ethynylpiperidine derivatives | Rats (aconitine-induced arrhythmia) | Preventive antiarrhythmic effect | Pronounced effect | researchgate.net |

| (R)-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline (R)-10a | Rats, Guinea pig pacemaker cells | Potent bradycardic activity, Inhibition of I(f) current | IC50 = 0.32 μM for I(f) inhibition | nih.gov |

Elucidation of Molecular and Cellular Mechanisms of Action

The potential cardiovascular effects of this compound derivatives are likely mediated by their interaction with specific molecular targets within cardiac cells. Based on studies of structurally analogous compounds, two primary mechanisms of action can be postulated: inhibition of cardiac ion channels and modulation of enzymes involved in cardiac metabolism.

Inhibition of Cardiac Ion Channels:

A principal mechanism by which many antiarrhythmic drugs exert their effects is through the blockade of cardiac ion channels. Research on piperidine-containing compounds strongly suggests that this is a probable avenue of action for this compound derivatives.

Voltage-Gated Sodium Channels (Nav1.5): As mentioned, fluorinated ethynylpiperidine derivatives have been shown to possess a high binding affinity for Nav1.4 and Nav1.5 channels. researchgate.net The Nav1.5 channel is the primary sodium channel in the heart, responsible for the rapid depolarization phase of the cardiac action potential. Inhibition of this channel can slow conduction velocity and reduce excitability, which are key antiarrhythmic actions. The natural compound piperine (B192125), which contains a piperidine ring, has also been found to inhibit Na+ channels, further supporting this as a potential mechanism. nih.gov

I(f) "Funny" Current (HCN Channels): The discovery that 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives can potently inhibit the I(f) current provides a very specific and compelling mechanism for heart rate reduction. nih.gov The I(f) current, carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is the main driver of diastolic depolarization in sinoatrial node cells, thus setting the heart's rhythm. rxlist.com Selective inhibitors of this current, such as ivabradine, are used clinically to treat stable angina and heart failure. nih.gov

Modulation of Cardiac Enzymes:

While ion channel modulation is a primary focus, the metabolic state of cardiac cells is also critical for proper function. Structurally related heterocyclic compounds have been shown to interact with enzymes involved in nucleotide metabolism, suggesting another potential layer of pharmacological activity.

AMP Deaminase (AMPD) and ecto-5'-Nucleotidase (e5NT): A study on 4-pyridone-3-carboxamide riboside (4PYR), a compound with structural similarities to the this compound core, revealed that its monophosphate derivative (4PYMP) significantly inhibits AMPD and e5NT in rat heart homogenates. The IC50 values were 55 μM for AMPD and 63 μM for e5NT. These enzymes are involved in the regulation of adenosine levels, which has cardioprotective effects. Inhibition of these enzymes could therefore influence cardiac energy metabolism and function.

The table below outlines the potential molecular and cellular mechanisms of action for this compound derivatives based on findings from related compounds.

| Potential Molecular Target | Proposed Cellular Effect | Evidence from Related Compounds | Reference |

| Voltage-Gated Sodium Channels (Nav1.5) | Reduced myocyte excitability and conduction velocity | High binding affinity of fluorinated ethynylpiperidine derivatives. Inhibition by piperine. | researchgate.netnih.gov |

| I(f) "Funny" Current (HCN Channels) | Decreased slope of diastolic depolarization in sinoatrial node cells, leading to reduced heart rate | Potent inhibition by 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives. | nih.gov |

| AMP Deaminase (AMPD) | Modulation of cardiac nucleotide metabolism and adenosine levels | Inhibition by the monophosphate of 4-pyridone-3-carboxamide riboside (IC50 = 55 μM). | |

| ecto-5'-Nucleotidase (e5NT) | Modulation of extracellular adenosine levels | Inhibition by the monophosphate of 4-pyridone-3-carboxamide riboside (IC50 = 63 μM). |

Computational and in Silico Investigations in 4 Oxo Piperidine 3 Carboxylic Acid Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (a ligand), such as 4-oxo-piperidine-3-carboxylic acid, and a macromolecular target, typically a protein or enzyme. These methods are fundamental in structure-based drug design, helping to visualize and analyze interactions at the atomic level.

Prediction of Binding Affinities and Orientations

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, often expressed in kcal/mol. A lower binding energy generally indicates a more stable and potent interaction.

While specific docking studies on this compound are scarce, research on analogous structures highlights the utility of this approach. For instance, docking studies on piperidine-3-carboxamide derivatives targeting the enzyme Cathepsin K have shown how specific substitutions on the piperidine (B6355638) ring lead to potent inhibition. mdpi.com In one such study, a derivative, compound H-9, demonstrated an IC₅₀ value of 0.08 µM, with docking simulations revealing key hydrogen bonds and hydrophobic interactions within the enzyme's active site. mdpi.com Similarly, studies on 4-oxoquinoline-3-carboxamide derivatives have used docking to identify topoisomerase II as a feasible target, with the most active compounds showing favorable binding modes. nih.gov These examples underscore how docking can predict binding orientations and affinities, guiding the synthesis of more potent analogs.

Table 1: Illustrative Data from a Molecular Docking Study

This table demonstrates the typical output from a molecular docking simulation, showing the predicted binding affinity and key interacting residues for hypothetical or analogous compounds.

| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Analog A | Kinase 1 | -8.5 | ASP-184, LYS-67 | Hydrogen Bond |

| Analog B | Protease 2 | -7.9 | PHE-41, TRP-107 | Hydrophobic (π-π) |

| Analog C | GPCR 3 | -9.2 | GLU-172 | Ionic Interaction |

Elucidation of Molecular Recognition Mechanisms

Beyond predicting affinity, docking simulations elucidate the molecular recognition process, which involves the specific interactions that stabilize the ligand-target complex. These interactions include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces.

For derivatives of 1,8-naphthyridine-3-carboxylic acid incorporating a piperidine moiety, molecular docking has been used to understand their binding mode within the histamine (B1213489) H1 receptor active site. rsc.org Such studies can reveal, for example, that the carboxylic acid group of a ligand forms a crucial hydrogen bond with a specific amino acid residue, while the piperidine ring sits (B43327) within a hydrophobic pocket. Research on piperidine analogs as farnesyltransferase inhibitors has also used these methods to identify that aromatic, acceptor, and donor groups are favorable for inhibitory activity. researchgate.net Understanding these recognition mechanisms is vital for optimizing lead compounds to enhance their specificity and potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating variations in the structural properties of a group of molecules with changes in their measured biological activity. nih.gov These models, once validated, can be used to predict the activity of new, unsynthesized compounds. nih.gov Studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have successfully used QSAR to create models that predict inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov Similarly, QSAR models have been developed for piperine (B192125) analogs to predict their inhibitory effect on bacterial efflux pumps. researchgate.net For a series of this compound analogs, a QSAR study would involve synthesizing a library of related compounds, measuring their biological activity against a specific target, and then developing a predictive model to guide the design of more effective molecules.

Identification of Molecular Descriptors Influencing Pharmacological Profiles

A key aspect of QSAR is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be physicochemical (e.g., logP, molecular weight), electronic (e.g., partial charges), or topological (e.g., molecular connectivity indices). By identifying which descriptors are most influential in the QSAR model, researchers can understand what structural features are critical for the desired pharmacological effect. For instance, a QSAR study on thiazole (B1198619) and thiadiazole derivatives found that descriptors like XlogP (a measure of lipophilicity) and certain quadrupole moments had the highest correlation with cytotoxic activity. nih.gov An analysis of piperidine analogs targeting farnesyltransferase revealed that the van der Waals surface area and features related to fractional negative charge were important for inhibitory activity. researchgate.netmdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Studies

This table provides examples of molecular descriptors and the properties they represent, which are used to build predictive QSAR models.

| Descriptor Type | Example Descriptor | Property Represented | Potential Influence on Activity |

| Physicochemical | LogP | Lipophilicity/Hydrophobicity | Membrane permeability, binding to hydrophobic pockets |

| Electronic | Dipole Moment | Polarity and charge distribution | Electrostatic interactions with target |

| Topological | Wiener Index | Molecular branching and size | Steric fit within a binding site |

| Steric | Molecular Volume | Overall size of the molecule | Accessibility to the target's active site |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability | Reactivity and formation of covalent bonds |

In Silico Prediction of Biological Activity Spectra (PASS) and Target Identification

Beyond evaluating interactions with a known target, computational methods can predict a wide range of potential biological activities and identify novel targets for a given compound.

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a broad spectrum of biological activities based on the structural formula of a compound. rsc.org The prediction is based on a robust analysis of structure-activity relationships for a large training set of known active compounds. The output is a list of potential activities, each with a probability of being active (Pa) and inactive (Pi). This allows researchers to explore new therapeutic applications for existing compounds or to prioritize newly synthesized molecules for further screening. For example, PASS analysis has been used to predict the antihistaminic effects of 1,8-naphthyridine-3-carboxylic acid derivatives prior to their synthesis and experimental testing. rsc.org

In addition to broad activity prediction, computational approaches like inverse virtual screening can be used for target identification. researchgate.net In this method, a compound of interest is docked against a large library of known protein structures to identify which proteins are its most likely binding partners. nih.gov This can help to elucidate the mechanism of action for a compound with observed biological effects or to identify potential off-target effects. For 2-aryl-quinoline-4-carboxylic acid derivatives, this approach successfully identified Leishmania major N-myristoyltransferase as a high-affinity target, paving the way for developing new antileishmanial agents. researchgate.net

Advanced Quantum Chemical Calculations for Electronic and Conformational Analysis

Quantum chemical calculations are at the heart of computational chemistry, providing a lens into the electronic structure and potential energy surfaces of molecules. For this compound, such calculations would be instrumental in elucidating its reactivity and conformational preferences.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

A detailed FMO analysis of this compound would involve calculating the energies of these orbitals. This would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack. For instance, the analysis would reveal whether the carboxylic acid group, the ketone, or the secondary amine are the primary sites of electron donation or acceptance.

As no specific studies on this compound are available, a hypothetical data table for FMO analysis is presented below to illustrate what such research would aim to determine. The values are for illustrative purposes and are not based on actual experimental or calculated data.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

This table represents a template for data that would be generated from quantum chemical calculations. The values would be crucial for understanding the molecule's electronic behavior.

Conformational Landscape Exploration and Stability Predictions

The three-dimensional structure of a molecule is fundamental to its function and properties. This compound possesses a flexible piperidine ring, which can adopt various conformations, primarily chair and boat forms. The substituents on the ring—the oxo group at position 4 and the carboxylic acid group at position 3—will influence the relative stability of these conformations.

A computational exploration of the conformational landscape would involve systematically identifying all possible low-energy conformations of the molecule. This is typically achieved by rotating the single bonds and calculating the potential energy of each resulting structure. The calculations would predict the most stable conformer, which is the three-dimensional arrangement the molecule is most likely to adopt.

Furthermore, these studies would quantify the energy differences between the various conformers, providing insight into the molecule's dynamic behavior and the energy barriers for interconversion between different shapes. The position (axial or equatorial) of the carboxylic acid group in the most stable chair conformation would be a key finding, as this has significant implications for the molecule's interactions with other molecules.

Below is a hypothetical data table outlining the kind of results a conformational analysis would yield. The conformer names and energy values are for illustrative purposes only.

Hypothetical Conformational Stability Data for this compound

| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |

| Chair (Axial COOH) | - | - |

| Chair (Equatorial COOH) | - | - |

| Boat | - | - |

| Twist-Boat | - | - |

This table illustrates the expected output of a conformational analysis, which would be essential for understanding the structural preferences and dynamics of the molecule.

Future Perspectives and Emerging Research Directions for 4 Oxo Piperidine 3 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The demand for greener and more efficient chemical syntheses has spurred innovation in the production of 4-oxo-piperidine-3-carboxylic acid and its derivatives. Future research in this area is focused on overcoming the limitations of traditional methods, which often involve harsh reaction conditions, low yields, and the generation of significant waste. dokumen.pub

One of the most promising avenues is the application of biocatalysis. The use of enzymes offers high chemo-, regio-, and stereoselectivity under mild conditions. For instance, a one-pot cascade synthesis utilizing a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) has been developed for the asymmetric synthesis of substituted piperidines from keto acids. researchgate.net This multi-enzyme system allows for the construction of chiral piperidine (B6355638) frameworks with high conversion and enantiomeric excess in a single reaction vessel. researchgate.net

Furthermore, the asymmetric reduction of the ketone functionality in 4-oxo-piperidine derivatives is a critical step in the synthesis of many chiral drugs. Ketoreductases (KREDs) have been successfully employed for the stereoselective reduction of N-Boc-piperidin-3-one to the corresponding (S)-alcohol, a key intermediate for the synthesis of the anticancer drug ibrutinib. researchgate.net This biocatalytic process has been optimized for industrial scale, achieving high substrate concentrations and excellent enantiomeric excess (>99% ee). researchgate.net

In addition to biocatalysis, other green chemistry approaches are being explored. The use of magnetically recoverable nanocatalysts, such as tribromide immobilized on amino-functionalized magnetic nanoparticles, offers a sustainable method for the synthesis of highly substituted piperidines. tandfonline.com These catalysts can be easily separated from the reaction mixture using a magnet and reused multiple times without a significant loss of activity. tandfonline.com

| Synthetic Methodology | Key Features | Reported Yield/Selectivity | Reference |

| Biocatalytic Cascade (CAR, ω-TA, IRED) | One-pot synthesis of chiral piperidines from keto acids. | High conversion and enantiomeric excess. | researchgate.net |

| Ketoreductase (KRED) Reduction | Asymmetric reduction of N-Boc-piperidin-3-one. | >99% ee, 97.6% yield. | researchgate.net |

| Magnetically Recoverable Nanocatalyst | Synthesis of highly substituted piperidines. | Recyclable catalyst with sustained activity. | tandfonline.com |

Exploration of Underexplored Biological Targets and Therapeutic Areas

While the this compound scaffold is present in many existing drugs, its potential to modulate novel and underexplored biological targets is an active area of research. The structural rigidity and the presence of multiple functional groups for chemical modification make it an ideal starting point for the design of inhibitors and modulators for a range of diseases.

In the realm of oncology, derivatives of this compound are being investigated as potent anticancer agents. A novel series of diaryl piperidone-sulfonamide derivatives has been designed as dual inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3) and CAIX (Carbonic Anhydrase IX), two key proteins involved in the survival and proliferation of triple-negative breast cancer (TNBC) cells. acs.org One of the lead compounds from this series demonstrated significant antitumor effects both in vitro and in vivo. acs.org

Another exciting target is RPN13, a ubiquitin receptor in the proteasome. Bis-benzylidine piperidone-based inhibitors have been shown to covalently bind to a cysteine residue in RPN13, leading to the accumulation of polyubiquitinated proteins and triggering apoptosis in cancer cells. plos.orgbohrium.complos.org These inhibitors have shown preclinical efficacy in models of ovarian cancer and multiple myeloma. plos.orgbohrium.complos.org

Beyond oncology, the this compound scaffold is being explored for the treatment of central nervous system (CNS) disorders. Derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). googleapis.com These PAMs have the potential to be used as cognitive-enhancing agents and for the treatment of schizophrenia. googleapis.com

The recent COVID-19 pandemic has also highlighted the potential of this scaffold in antiviral drug discovery. Computational studies have identified piperidine derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. researchgate.netnih.govresearchgate.net

| Biological Target | Therapeutic Area | Example Derivative Class | Reported Activity | Reference |

| STAT3/CAIX | Triple-Negative Breast Cancer | Diaryl piperidone-sulfonamides | Dual inhibition, in vivo antitumor effects. | acs.org |

| RPN13 | Oncology (Ovarian Cancer, Multiple Myeloma) | Bis-benzylidine piperidones | Covalent inhibition, induction of apoptosis. | plos.orgbohrium.complos.org |

| mGluR5 | CNS Disorders (Schizophrenia, Cognitive Decline) | Oxadiazolyl piperidine derivatives | Positive allosteric modulation. | googleapis.com |

| SARS-CoV-2 Mpro | Antiviral | Piperidine derivatives | Potential inhibition based on docking studies. | researchgate.netnih.govresearchgate.net |

Integration of Advanced Computational Tools for Accelerated Drug Discovery

The integration of advanced computational tools is set to revolutionize the discovery and development of drugs based on the this compound scaffold. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations are becoming indispensable for accelerating the design-make-test-analyze cycle. pmarketresearch.com

Computational methods are being employed to identify and validate new biological targets for piperidine derivatives. For instance, molecular docking studies have been instrumental in identifying the main protease of SARS-CoV-2 as a potential target and in predicting the binding modes of piperidine-based inhibitors. researchgate.netresearchgate.net These in silico approaches allow for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest predicted affinity and selectivity for a given target.

Furthermore, computational chemistry plays a crucial role in understanding the structure-activity relationships of piperidine derivatives. By analyzing the interactions between a series of compounds and their target protein, researchers can build predictive QSAR models. These models can then be used to design new derivatives with improved potency and pharmacokinetic properties. researchgate.net

MD simulations provide a dynamic view of the inhibitor-target complex, offering insights into the stability of the binding interactions over time. researchgate.net This information is critical for the rational design of more effective and durable inhibitors. The combination of these computational approaches not only accelerates the discovery of new drug candidates but also reduces the costs associated with experimental screening. pmarketresearch.com

Applications in Chemical Biology and Proteomics Research

The this compound scaffold holds significant promise for the development of chemical probes to explore complex biological systems. The ability to readily introduce various functional groups allows for the synthesis of tailored molecules for target identification and validation, a critical step in modern drug discovery.

Derivatives of this compound can be functionalized with reporter tags, such as fluorophores or biotin, to create chemical probes for use in proteomics and chemical genetics. These probes can be used to identify the protein targets of a bioactive compound through techniques like affinity chromatography followed by mass spectrometry. The covalent inhibitors of RPN13, for example, could be adapted into probes to study the ubiquitin-proteasome system. plos.org

Activity-based protein profiling (ABPP) is another area where this scaffold could find application. By incorporating a reactive group (a "warhead") into the piperidine scaffold, researchers can design probes that covalently label the active site of specific enzymes. This allows for the profiling of enzyme activity directly in complex biological samples, providing valuable information about the functional state of the proteome.

The development of a diverse library of this compound derivatives with varying substitution patterns will be crucial for these applications. Such a library would provide a valuable resource for screening against a wide range of biological targets and for the development of highly selective chemical probes.

Translation of Preclinical Findings to Clinical Applications

The ultimate goal of research into this compound and its derivatives is the development of new medicines to address unmet medical needs. The translation of promising preclinical findings into clinically effective therapies is a complex and challenging process, but the versatility of this scaffold offers a solid foundation for success.

The numerous preclinical studies demonstrating the efficacy of piperidone-based compounds in oncology and CNS disorders provide a strong rationale for their clinical development. acs.orgpmarketresearch.comresearchgate.net For example, the dual STAT3/CAIX inhibitors have shown significant antitumor activity in animal models of triple-negative breast cancer, suggesting their potential for clinical investigation in this patient population with limited treatment options. acs.org

However, the path to the clinic is fraught with challenges, including the need to optimize pharmacokinetic properties, ensure a favorable safety profile, and identify appropriate patient populations. The integration of advanced formulation strategies and the use of biomarkers to guide patient selection will be critical for the successful clinical translation of these compounds.

The continued collaboration between academic researchers, pharmaceutical companies, and regulatory agencies will be essential to navigate the complexities of drug development and to ensure that the therapeutic potential of the this compound scaffold is fully realized for the benefit of patients worldwide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Oxo-piperidine-3-carboxylic acid, and how do reaction conditions (temperature, solvent, pH) influence yield?

- Methodology : Multi-step synthesis often involves cyclization of precursors (e.g., substituted piperidines or pyridines) under controlled conditions. For example, refluxing in ethanol with acid/base catalysts can promote ring closure . Purification via column chromatography or recrystallization is critical, monitored by TLC/HPLC . Reaction optimization requires systematic variation of parameters (e.g., 60–100°C for cyclization) and yield quantification using mass balance .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- NMR : ¹H/¹³C NMR confirms regiochemistry of the oxo group and substituents (e.g., chemical shifts for carbonyl carbons at ~170–180 ppm) .

- IR : Strong absorption bands at ~1650–1750 cm⁻¹ verify ketone and carboxylic acid groups .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₆H₉NO₃ at m/z 158.1) .

Q. How can researchers design initial biological assays to evaluate the enzyme inhibition potential of this compound?

- Methodology : Use kinetic assays (e.g., fluorometric or colorimetric) with target enzymes (e.g., proteases, kinases). IC₅₀ values are determined via dose-response curves (0.1–100 µM concentrations) . Molecular docking (AutoDock/Vina) predicts binding modes to active sites, validated by mutagenesis studies .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved across studies?

- Methodology : Perform meta-analysis of IC₅₀ values, accounting for assay variability (e.g., buffer pH, enzyme sources). Cross-validate using orthogonal methods: SPR for binding affinity vs. cellular assays for functional inhibition . Structural analogs (e.g., methyl or halogen substitutions) may clarify SAR trends .

Q. What strategies are effective for determining the compound’s stability under physiological conditions (pH, temperature)?

- Methodology : Accelerated stability studies (e.g., 37°C, pH 2–8) with LC-MS monitoring. Degradation products (e.g., decarboxylation or ring-opening) are identified via HRMS and fragmentation patterns . Kinetic modeling (Arrhenius equation) predicts shelf-life .

Q. How can enantiomeric purity of chiral derivatives be ensured during synthesis?

- Methodology : Use chiral catalysts (e.g., BINOL-based) for asymmetric synthesis. Chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography determines enantiomeric excess (>99%) . Racemization risks are minimized by avoiding high temperatures during workup .

Q. What computational approaches best predict the pharmacokinetic properties (e.g., solubility, logP) of this compound analogs?

- Methodology : QSAR models (e.g., CODESSA, MOE) trained on experimental logP/solubility data. Molecular dynamics (GROMACS) simulates membrane permeability . In silico ADMET predictors (SwissADME) highlight liabilities (e.g., CYP450 inhibition) .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies between in vitro enzyme inhibition and in vivo efficacy data?

- Methodology : Investigate bioavailability (e.g., plasma protein binding via equilibrium dialysis) and metabolic stability (microsomal assays). PET imaging or radiolabeled tracers track compound distribution . Off-target effects are ruled out via kinome-wide profiling .

Q. What experimental designs mitigate confounding variables in structure-activity relationship (SAR) studies?

- Methodology : Use isosteric replacements (e.g., -CF₃ vs. -Cl) to isolate electronic effects. Statistical DOE (Design of Experiments) optimizes substituent permutations (e.g., 2⁴ factorial design for R-group variations) . Co-crystallization with targets (e.g., X-ray) validates hypothesized binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.